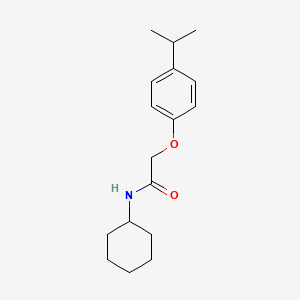
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide, also known as CPI-1189, is a novel compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of N-acylphenylhydroxylamines and exhibits a unique mechanism of action.
Mécanisme D'action
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide exhibits a unique mechanism of action. It acts as a modulator of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide binds to the sigma-1 receptor and regulates its activity, leading to the modulation of various signaling pathways. This modulation results in the activation of neuroprotective pathways and the inhibition of pro-inflammatory pathways, leading to the potential therapeutic effects of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide.
Biochemical and Physiological Effects
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects suggest that N-cyclohexyl-2-(4-isopropylphenoxy)acetamide may have potential therapeutic applications in the treatment of neurodegenerative diseases and inflammation-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments. It has a high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide is also stable and can be easily synthesized in large quantities, making it a cost-effective compound for lab experiments. However, N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use as an anti-inflammatory agent in the treatment of inflammation-related disorders. Additionally, the development of new analogs of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide with improved properties such as solubility and half-life could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis method of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide involves the reaction of cyclohexylamine with 4-isopropylphenol in the presence of acetic anhydride to form N-cyclohexyl-4-isopropylphenolamine. This intermediate is then reacted with chloroacetyl chloride in the presence of triethylamine to form N-cyclohexyl-2-(4-isopropylphenoxy)acetamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent and in the treatment of pain.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)14-8-10-16(11-9-14)20-12-17(19)18-15-6-4-3-5-7-15/h8-11,13,15H,3-7,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZJTJUAUWMFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(propan-2-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)

![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)
![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)






![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)
![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)
![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)